molecular formula C₁₀H₂₀NO₃S₂ B1140029 (+)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate CAS No. 681034-14-0

(+)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate

Cat. No.: B1140029
CAS No.: 681034-14-0
M. Wt: 266.4
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Description

(+)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate is a nitroxide thiol-specific spin label. This compound is highly reactive and is used in various scientific studies to monitor intermolecular interactions among molecules, particularly in the context of protein studies .

Preparation Methods

The synthesis of (+)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate involves several steps. The starting material is typically a pyrrolidine derivative, which undergoes oxidation to form the nitroxide radical.

Chemical Reactions Analysis

(+)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(+)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (+)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate involves its ability to form stable nitroxide radicals. These radicals can interact with other molecules, particularly thiols, to form covalent bonds. This interaction is used to label specific sites on proteins or other macromolecules, allowing researchers to study their structure and dynamics .

Comparison with Similar Compounds

Similar compounds to (+)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate include:

The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methoxy-methyl-oxo-sulfanylidene-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3S2/c1-9(2)6-8(7-14-16(5,13)15)10(3,4)11(9)12/h8,12H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEBHMJXHAORCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1O)(C)C)COS(=O)(=S)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70703475
Record name O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681034-14-0
Record name O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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